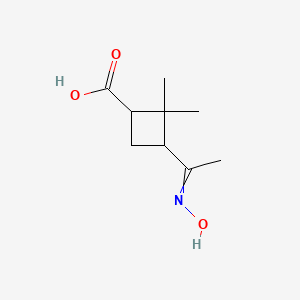
2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a hydroxyimino group at the 2-position and a carboxylic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the hydroxyimino and carboxylic acid groups. One common method involves the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions to form the thiazole ring. The hydroxyimino group can be introduced via oximation reactions using hydroxylamine derivatives, while the carboxylic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized thiazole derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds and other interactions with target proteins, while the thiazole ring can participate in π-π stacking and other non-covalent interactions.
Comparación Con Compuestos Similares
2-(Hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
2-Aminothiazole-5-carboxylic acid: Contains an amino group instead of a hydroxyimino group, leading to different reactivity and biological activity.
2-Methylthiazole-5-carboxylic acid: Contains a methyl group instead of a hydroxyimino group, affecting its chemical properties and applications.
The uniqueness of this compound lies in the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to other thiazole derivatives.
Propiedades
Fórmula molecular |
C5H4N2O3S |
|---|---|
Peso molecular |
172.16 g/mol |
Nombre IUPAC |
2-(hydroxyiminomethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3S/c8-5(9)3-1-6-4(11-3)2-7-10/h1-2,10H,(H,8,9) |
Clave InChI |
HSFADGKEDQBIDN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)C=NO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


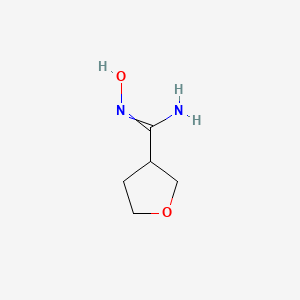
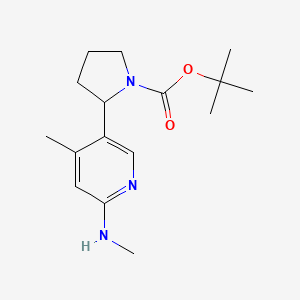
![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde](/img/structure/B11818639.png)

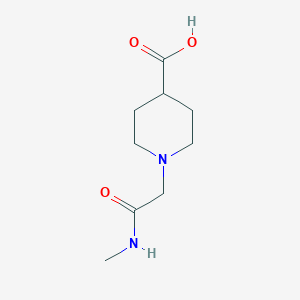

![rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo](/img/structure/B11818665.png)
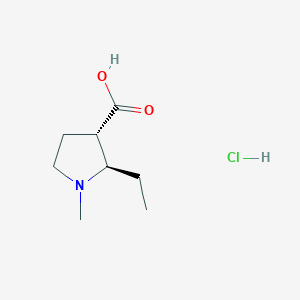
![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)
